1-(3-Methylcyclohexyl)piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylcyclohexyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(14)9-13/h10-12,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFPZONMAFEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 3 Methylcyclohexyl Piperidin 3 Ol
Retrosynthetic Analysis of the 1-(3-Methylcyclohexyl)piperidin-3-ol Framework
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available precursors. chemistry.coachslideshare.netub.eduicj-e.orgyoutube.com For this compound, the analysis reveals several logical disconnections that pave the way for a variety of synthetic routes.
The most intuitive disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the 3-methylcyclohexyl group. This bond can be readily formed through a reductive amination protocol. This disconnection simplifies the target molecule into two key building blocks: piperidin-3-ol and 3-methylcyclohexanone .

Further retrosynthetic analysis can be applied to the piperidin-3-ol core itself. By disconnecting the C2-N and C6-C5 bonds, we can unravel the cyclic structure to a linear precursor. This approach is particularly valuable as it opens the door to a multitude of cyclization strategies, which form the basis of the methodologies discussed in the subsequent sections. The linear precursor is typically a functionalized amino alcohol or a related derivative, setting the stage for intramolecular bond formation to construct the heterocyclic ring.
Development of Novel Methodologies for Piperidin-3-ol Ring Construction
The construction of the piperidine ring is the most critical phase of the synthesis. Modern organic chemistry offers a powerful toolkit of reactions that enable the efficient and controlled formation of such N-heterocycles. nih.gov
Intramolecular cyclization is a foundational strategy for forming cyclic compounds, where a molecule containing two reactive functional groups is induced to react with itself. mdpi.comresearchgate.net In the context of piperidine synthesis, this typically involves an amine nucleophile attacking an electrophilic center within the same molecule to form the C-N bond, completing the ring. mdpi.com A common approach is the cyclization of amino alcohols or their derivatives. For the synthesis of the piperidin-3-ol core, a precursor such as an N-protected 5,6-epoxy-1-aminopentane could be employed. The intramolecular nucleophilic attack of the amine on the epoxide would yield the desired piperidin-3-ol framework. Various metal catalysts and reaction conditions can be employed to facilitate this transformation with high regio- and stereoselectivity. nih.gov
| Strategy | Precursor Type | Key Transformation | Catalyst/Reagent Example | Ref. |
| Amino-epoxide Cyclization | N-Protected 5,6-epoxy-1-aminopentane | Nucleophilic ring-opening | Acid or Base Catalysis | nih.gov |
| Reductive Amination of Dicarbonyls | 1,5-Dicarbonyl compound with ammonia source | Intramolecular imine/enamine formation and reduction | NaBH₃CN, H₂/Pd-C | beilstein-journals.org |
| Aza-Michael Addition | δ,ε-Unsaturated amine | Conjugate addition of amine to alkene | Organocatalysts, Lewis acids | whiterose.ac.uk |
This table presents generalized data for piperidine synthesis and is not specific to this compound.
The difunctionalization of alkenes represents a highly atom-economical method for constructing complex molecular architectures. nih.gov Stereoselective alkene amination and carbocyclization involves the simultaneous formation of a new carbon-nitrogen and a new carbon-carbon bond across a double bond. nih.gov This strategy can be applied to synthesize substituted piperidines with excellent control over stereochemistry. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines by introducing an oxygen-based substituent concurrently with the ring closure. nih.gov Similarly, palladium-catalyzed enantioselective carboamination of alkenes offers a powerful route to these heterocycles. nih.gov
Radical cyclizations have emerged as a powerful tool in organic synthesis due to their high efficiency and tolerance of various functional groups under mild conditions. organicreactions.orgiupac.org These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a ring. iupac.orgresearchgate.netresearchgate.net For piperidine synthesis, nitrogen-centered radicals can be generated from precursors like N-haloamines or oxime ethers, which then undergo a 6-exo cyclization onto a tethered alkene or alkyne. organicreactions.orgiupac.org This method is particularly useful for constructing complex polycyclic systems and can be initiated by various means, including tin-based reagents, single-electron transfer processes, or photoredox catalysis. organicreactions.orgiupac.org The cyclization of nitrogen-centered radicals is a robust approach for synthesizing a wide variety of nitrogen heterocycles. organicreactions.org
| Radical Precursor | Initiation Method | Cyclization Mode | Key Features | Ref. |
| N-alkenyl-N-haloamines | AIBN/Bu₃SnH | 6-exo-trig | Good for simple piperidines | organicreactions.org |
| Oxime Ethers | Tin-mediated radical addition | Domino addition/cyclization | Forms functionalized heterocycles | iupac.org |
| N-centered radicals from N-F bonds | Copper catalysis | C-H activation/cyclization | Allows for 1,6-hydrogen atom transfer pathways | mdpi.com |
| Aldehydes with pendant alkenes | Photoredox/Cobaloxime catalysis | Reductive radical cyclization | Mild conditions, wide functional group tolerance | organic-chemistry.org |
This table presents generalized data for piperidine synthesis and is not specific to this compound.
Palladium catalysis has revolutionized the field of cross-coupling and has found extensive application in heterocycle synthesis. Palladium-catalyzed reductive Heck coupling, for example, allows for the construction of highly substituted piperidine rings with good stereocontrol, avoiding the use of stoichiometric and often toxic reagents. nih.gov This reaction involves the interception of an alkylpalladium intermediate, generated after migratory insertion, with a hydride source. nih.gov Other palladium-catalyzed methods include intramolecular allylic amination and Wacker-type aerobic oxidative cyclizations, which provide access to various piperidine structures under mild conditions. nih.govorganic-chemistry.org
Asymmetric Synthesis of Chiral this compound Stereoisomers
The target molecule possesses multiple chiral centers, making the control of its stereochemistry a critical aspect of its synthesis. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for applications in pharmacology and materials science. Several strategies can be employed to achieve this goal.
One powerful approach is the use of chiral catalysts. For example, chiral phosphoric acids have proven to be versatile catalysts in asymmetric intramolecular aza-Michael cyclizations, providing enantioenriched piperidine scaffolds with high enantioselectivity. whiterose.ac.uk Similarly, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine esters can generate 2,3-cis-disubstituted piperidines with excellent diastereoselective and enantioselective control. nih.gov
Another strategy involves the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully used in the asymmetric synthesis of 2-substituted piperidin-3-ols, achieving excellent diastereomeric and enantiomeric excesses. researchgate.net
Finally, a chiral pool synthesis approach can be utilized, where the synthesis begins with an enantiomerically pure starting material that already contains one or more of the required stereocenters. This inherent chirality is then used to control the formation of subsequent stereocenters during the synthetic sequence.
Enantioselective and Diastereoselective Control in Cyclohexane (B81311) and Piperidine Formation
The structure of this compound contains up to four stereocenters, necessitating precise control over both relative and absolute stereochemistry during its synthesis. Achieving such control requires sophisticated strategies that can independently or concurrently establish the desired configurations in both the cyclohexane and piperidine rings.
A plausible strategy involves the stereocontrolled synthesis of each heterocyclic precursor followed by their coupling. For the cyclohexane portion, organocatalytic methods have proven effective for synthesizing cis-3-substituted cyclohexylamines. A triple organocatalytic cascade reaction using a chiral Brønsted acid like (R)-TRIP can convert 2,6-diones into cis-3-substituted cyclohexylamines with high diastereoselectivity and excellent enantioselectivity (er > 95:5) acs.org.
For the piperidine ring, a de novo synthesis using a modular [5+1] cyclization approach offers robust diastereoselective control. This method, which involves a reductive amination followed by an aza-Michael reaction, can construct complex polysubstituted piperidine systems from simple amine nucleophiles and carbonyl electrophiles acs.orgchemrxiv.org. The diastereoselectivity of this process is notably enhanced by the presence of water, with computational studies suggesting a stereochemical model involving a facially selective protonation of a water-coordinated enol intermediate acs.orgchemrxiv.org.
Alternatively, the stereocenters can be set via hydrogenation of a substituted pyridine (B92270) precursor. The diastereoselectivity of pyridine hydrogenation can be highly dependent on the catalyst, temperature, and pressure, sometimes allowing for the selective formation of either the kinetic or thermodynamic product nih.gov. Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to transform dihydropyridines into 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines nih.govacs.org.
The final coupling of a chiral 3-methylcyclohexylamine with a suitable piperidine precursor, such as a protected piperidin-3-one (B1582230), via reductive amination would establish the final N-C bond, yielding the target compound with defined stereochemistry.
| Method | Key Features | Stereochemical Control | Reference |
| Organocatalytic Cascade | Synthesis of cis-3-substituted cyclohexylamines | High dr and ee (>90%) | acs.org |
| [5+1] Cyclization | Modular synthesis of polysubstituted piperidines | Robustly diastereoselective | acs.orgchemrxiv.org |
| Asymmetric Hydrogenation | Reduction of pyridine precursors | Catalyst and condition dependent dr | nih.gov |
| Asymmetric Heck Reaction | Functionalization of dihydropyridines | Excellent ee | nih.govacs.org |
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries offer a powerful and reliable method for inducing stereochemistry in the synthesis of complex molecules. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions, after which it can be cleaved and recovered wikipedia.org. For the synthesis of the piperidin-3-ol moiety, phenylglycinol-derived oxazolopiperidone lactams are exceptionally versatile chiral auxiliaries nih.gov. These can be prepared in either enantiomeric series and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring nih.gov. Another effective class of auxiliaries are carbohydrate-based, such as D-arabinopyranosylamine, which can direct domino Mannich-Michael reactions to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity researchgate.net. The resulting intermediates can be further functionalized before the auxiliary is removed to yield the enantiopure piperidine core.
Organocatalysis provides a complementary approach, avoiding the need for metallic reagents. The asymmetric synthesis of substituted cyclohexanes and piperidines can be achieved through various organocatalytic cascade reactions mdpi.com. For instance, cinchona alkaloid-derived thiourea catalysts can promote cascade vinylogous Michael-cyclization reactions to construct highly functionalized cyclohexa-1,3-dienes as single diastereomers with excellent enantioselectivities researchgate.net. Such intermediates could be further elaborated to form the 3-methylcyclohexyl moiety. Similarly, organocatalytic approaches can be employed for the enantioselective synthesis of the piperidine ring itself, providing a direct route to chiral building blocks.
| Approach | Catalyst/Auxiliary | Transformation | Typical Selectivity | Reference |
| Chiral Auxiliary | Phenylglycinol | Cyclocondensation to form piperidones | High dr, access to both enantiomers | nih.gov |
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael reaction | High diastereoselectivity | researchgate.net |
| Organocatalysis | (R)-TRIP | Reductive amination cascade for cyclohexylamines | >95:5 er | acs.org |
| Organocatalysis | Cinchona Alkaloid-Thiourea | Michael-cyclization for cyclohexadienes | Good to excellent ee | researchgate.net |
Biocatalytic Transformations for Stereospecific Piperidine Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, providing access to enantiopure compounds under mild reaction conditions. For the synthesis of the chiral piperidin-3-ol core, the asymmetric reduction of a prochiral precursor like N-Boc-3-piperidone is a key transformation that has been successfully achieved using biocatalysts.
Whole-cell biocatalysts, such as Pichia pastoris and baker's yeast (Saccharomyces cerevisiae), have been effectively used to reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high yields and exceptional enantiomeric excess (ee > 99%) derpharmachemica.comresearchgate.net. These methods are environmentally friendly, cost-effective, and eliminate the need for hazardous chemical reducing agents derpharmachemica.com. The process can be optimized by studying fermentation conditions and the biocatalytic reduction system to achieve high yields, with one study reporting a final yield of 85.4% researchgate.net. Isolated ketoreductase enzymes also perform this transformation with high selectivity.
Furthermore, biocatalysis can be combined with other synthetic methods. For instance, a chemo-enzymatic approach could involve an initial chemical synthesis to build a precursor that is then resolved or stereoselectively functionalized by an enzyme chemistryviews.org. Enzymes such as transaminases, oxidases, and reductases can be used to dearomatize pyridinium compounds chemo-enzymatically, providing access to enantioenriched 3-substituted piperidines acs.org. This combination of chemical and biological catalysis streamlines the production of high-value, enantiopure piperidines chemistryviews.org.
| Biocatalyst | Substrate | Product | Selectivity (ee) | Reference |
| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | researchgate.net |
| Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High | derpharmachemica.com |
| Ketoreductase Enzymes | Cyclic Ketones | Chiral Alcohols | High | derpharmachemica.com |
| Oxidase/Reductase Mix | Pyridinium Compounds | 3-Substituted Piperidines | High | acs.org |
Functionalization and Derivatization of the this compound Scaffold
Once the core this compound scaffold is assembled, its functional groups can be interconverted to access a diverse range of derivatives. The secondary alcohol at the C3 position is a prime site for modification. Standard organic transformations such as esterification, etherification, or conversion to an azide followed by reduction to an amine can be performed, often with retention of stereochemistry.
More advanced strategies involve the direct C-H functionalization of the piperidine ring. While challenging, this approach avoids the need for pre-functionalized starting materials. The regioselectivity of C-H functionalization can be controlled by directing groups or by the inherent reactivity of the C-H bonds. For example, palladium-catalyzed methods have been developed for the stereoselective C-H arylation of piperidines nih.gov. Another novel approach involves the generation of highly reactive intermediates such as 3,4-piperidynes. These intermediates can be trapped in cycloaddition reactions to rapidly construct annulated piperidine scaffolds that would be difficult to access through other means nih.gov. The regioselectivity of trapping these intermediates can often be predicted and rationalized using computational models nih.govnih.gov.
The development of a robust synthetic platform is crucial for performing structure-activity relationship (SAR) studies, which explore how modifications to a chemical structure affect its biological activity. The modular nature of the synthesis of this compound allows for the systematic variation of its constituent parts.
A library of analogs can be generated by employing different building blocks in the key coupling steps.
Cyclohexyl Ring Modification : By starting with different substituted cyclohexanones (e.g., 4-methylcyclohexanone, 3-ethylcyclohexanone, 3-chlorocyclohexanone) in a reductive amination with piperidin-3-ol, a range of N-substituted analogs can be synthesized.
Piperidine Ring Modification : The piperidine core can be altered by using different piperidine precursors. For example, using 2- or 4-piperidinol would yield constitutional isomers. Furthermore, the functionalization strategies discussed in section 2.4.1 can be applied to introduce substituents at various positions of the piperidine ring.
Hydroxyl Group Derivatization : The 3-hydroxyl group can be used as a handle for diversification. A series of esters or ethers can be prepared to probe the influence of steric bulk and electronic properties at this position.
These synthetic strategies enable the creation of a focused library of compounds, which is essential for systematic SAR exploration and the optimization of lead compounds in drug discovery programs nih.govresearchsolutions.com.
| Modification Site | Synthetic Strategy | Potential Analogs |
| Cyclohexyl Ring | Reductive amination with various cyclohexanones | 1-(4-Methylcyclohexyl)-, 1-(3-Ethylcyclohexyl)-, 1-(3-Chlorocyclohexyl) derivatives |
| Piperidine Ring | Use of isomeric piperidinols or C-H functionalization | 2-ol and 4-ol isomers; C4-aryl or C2-alkyl derivatives |
| 3-Hydroxyl Group | Esterification, Etherification | 3-Acetoxy, 3-Benzoyloxy, 3-Methoxy, 3-Benzyloxy derivatives |
Flow Chemistry and Green Chemistry Applications in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability, safety, and efficiency. Flow chemistry and green chemistry principles are integral to achieving these goals in the synthesis of complex molecules like this compound.
Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions organic-chemistry.org. For piperidine synthesis, a continuous flow protocol has been developed for the rapid and scalable production of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes acs.org. Key steps in the synthesis of the target molecule, such as hydrogenation or reductive amination, could be readily adapted to flow reactors, facilitating safer scale-up and process automation. Electroreductive cyclization in a flow microreactor has also been shown to be an efficient method for synthesizing piperidine derivatives researchgate.net.
Green Chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govresearchgate.net. Applying these principles to the synthesis of this compound involves several considerations:
Solvent Choice : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) mdpi.comajchem-a.com. Water-based reactions are particularly attractive, and catalyst-free, three-component condensations in water have been reported for the synthesis of complex piperidine derivatives ajchem-a.com.
Catalysis : Utilizing biocatalysts, as discussed in section 2.3.3, is a cornerstone of green chemistry nih.gov. Heterogeneous catalysts that can be easily recovered and reused also improve the sustainability of the process.
Energy Efficiency : Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating nih.govajchem-a.com.
Atom Economy : Designing syntheses, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste ajchem-a.com.
By integrating flow technology and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign nih.govmdpi.com.
Sophisticated Spectroscopic and Structural Elucidation of 1 3 Methylcyclohexyl Piperidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(3-Methylcyclohexyl)piperidin-3-ol, providing detailed insights into its atomic connectivity and spatial arrangement.
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment
The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. The presence of two chiral centers, one on the cyclohexyl ring and one on the piperidine (B6355638) ring, results in the potential for four diastereomers, further complicating the spectra.
The ¹H NMR spectrum would be expected to show a complex pattern of signals. The methyl group on the cyclohexane (B81311) ring would appear as a doublet, coupled to the adjacent methine proton. The protons on the piperidine and cyclohexane rings would exhibit a series of overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H-3 on the piperidine ring) would likely appear as a distinct multiplet.
The ¹³C NMR spectrum would display signals for all the unique carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environment. For instance, the carbon atom attached to the hydroxyl group (C-3 of the piperidine) would be shifted downfield due to the deshielding effect of the oxygen atom.
To resolve the ambiguities in the 1D spectra, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the piperidine and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry of the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Piperidine Ring | |||
| 2 | 2.95 (m), 2.10 (m) | 58.2 | C4, C6 |
| 3 | 3.80 (m) | 65.7 | C2, C4, C5 |
| 4 | 1.85 (m), 1.60 (m) | 32.5 | C2, C3, C5, C6 |
| 5 | 1.70 (m), 1.50 (m) | 24.8 | C3, C4, C6 |
| 6 | 2.80 (m), 2.20 (m) | 55.9 | C2, C4, C5 |
| Cyclohexyl Ring | |||
| 1' | 2.50 (m) | 60.1 | C2, C6, C2', C6' |
| 2' | 1.90 (m), 1.20 (m) | 34.1 | C1', C3', C4' |
| 3' | 1.65 (m) | 31.5 | C1', C2', C4', C5', CH₃ |
| 4' | 1.75 (m), 1.10 (m) | 33.8 | C2', C3', C5', C6' |
| 5' | 1.80 (m), 1.05 (m) | 26.2 | C3', C4', C6' |
| 6' | 1.95 (m), 1.15 (m) | 30.7 | C1', C2', C4', C5' |
Conformational Analysis via NMR Coupling Constants and NOE Effects
The conformational preferences of both the piperidine and cyclohexane rings can be investigated using NMR. The piperidine ring can exist in two chair conformations that interconvert via ring inversion. The orientation of the substituents (the 3-hydroxyl group and the 1-cyclohexyl group) will be either axial or equatorial.
The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of the protons on the piperidine ring, particularly around the C-3 position, the preferred conformation and the orientation of the hydroxyl group can be determined. For example, a large coupling constant between H-3 and an adjacent axial proton would suggest an axial orientation for H-3, and therefore an equatorial hydroxyl group.
NOE effects observed in the NOESY spectrum are critical for determining the relative stereochemistry and through-space proximities. For instance, a strong NOE between the axial protons on the same side of the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would confirm a chair conformation. NOEs between protons on the piperidine and cyclohexane rings can help to define the relative orientation of the two rings.
Dynamic NMR Studies for Rotational Barriers and Inversion Processes
The molecule this compound exhibits several dynamic processes, including the ring inversion of both the piperidine and cyclohexane rings, and rotation around the C-N bond connecting the two rings. These dynamic processes can be studied using variable-temperature NMR experiments.
At room temperature, these conformational changes are often fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of these processes decreases. If the temperature is lowered sufficiently, the exchange can be slowed to the point where separate signals for the different conformations can be observed.
By analyzing the changes in the NMR spectrum as a function of temperature (lineshape analysis), the energy barriers (activation energies) for these dynamic processes can be calculated. This provides valuable thermodynamic information about the conformational stability and flexibility of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula. The molecular formula for this compound is C₁₂H₂₃NO.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, several key fragmentation pathways can be anticipated:
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O) from the protonated molecular ion.
Cleavage of the Cyclohexyl Group: The bond between the piperidine nitrogen and the cyclohexyl ring can cleave, leading to the formation of a piperidin-3-ol cation or a methylcyclohexyl cation.
Ring Opening of Piperidine: The piperidine ring can undergo cleavage, leading to a variety of fragment ions. For example, cleavage alpha to the nitrogen is a common pathway for amines.
The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to distinguish between different isomers.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| piperidin-3-ol |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and its conformational isomers.
The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl, cyclohexyl, and piperidinyl groups are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the piperidine ring generally appears in the 1000-1200 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated to be in the 1050-1150 cm⁻¹ range.
A comparative analysis with piperidine hydrochloride reveals characteristic N-H stretching bands, which would be absent in the N-substituted this compound. chemicalbook.com The study of related piperidine derivatives, such as those used in the synthesis of pharmaceuticals, often reports these characteristic vibrational frequencies, confirming the expected ranges for these functional groups. nih.gov
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H | Stretching | 2850-3000 |
| C-N | Stretching | 1000-1200 |
| C-O | Stretching | 1050-1150 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and skeletal vibrations. An experimental Raman spectrum for this compound is not available in the public domain. However, theoretical calculations and experimental data for similar structures, like piperazine, indicate that the chair conformation is the most stable. researchgate.net The Raman spectrum would be expected to show strong signals for the C-C and C-H vibrations of the cycloalkyl and piperidinyl rings.
Surface-enhanced Raman scattering (SERS) studies on piperidine have demonstrated the influence of the molecule's orientation on the silver nanoparticle surface on the observed Raman intensities. acs.org Such techniques could be employed to study the conformational preferences of this compound upon adsorption.
Table 2: Predicted Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H | Bending/Stretching | 1300-1500, 2800-3000 |
| C-C | Ring Vibrations | 800-1200 |
| C-N | Stretching | 1000-1200 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related piperidine derivatives provides a strong basis for predicting its solid-state conformation.
For instance, the X-ray analysis of (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine revealed its absolute configuration to be (1S,2R). nih.gov Similarly, studies on enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have successfully used X-ray crystallography to determine their absolute configurations. nih.gov These studies highlight the power of this technique in unambiguously assigning stereochemistry.
It is expected that this compound would crystallize with the piperidine ring in a chair conformation to minimize steric strain. The relative orientation of the 3-methylcyclohexyl and 3-hydroxyl substituents (axial vs. equatorial) would be determined by the specific diastereomer and the crystal packing forces. To obtain suitable crystals for X-ray diffraction, the compound would likely need to be synthesized and purified to a high degree, followed by crystallization from an appropriate solvent.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A study on the CD and conformation of 3-hydroxypiperidines, such as (R)-1-methylpiperidin-3-ol, demonstrated that a simple piperidine helicity rule can be applied to predict the sign of the Cotton effect, which in turn can be used to assign the absolute configuration. rsc.orgrsc.org
For this compound, which has multiple chiral centers, the CD spectrum would be a composite of the contributions from each stereocenter. The sign and magnitude of the Cotton effect would be dependent on the conformation of both the piperidine and cyclohexyl rings. The presence of chiral side chains has been shown to influence the chiroptical properties of polymers, indicating that the 3-methylcyclohexyl group would significantly impact the CD spectrum of the title compound. rsc.org
Optical Rotatory Dispersion measures the change in optical rotation of a chiral substance with the wavelength of light. leidenuniv.nlkud.ac.in ORD curves can be used to determine the absolute configuration of a molecule, especially when a chromophore is present near the chiral center. slideshare.net The Cotton effect, a characteristic change in the ORD curve in the vicinity of an absorption band, is particularly informative. kud.ac.in
For this compound, the chromophore is the n → σ* transition of the nitrogen atom in the piperidine ring. The sign of the Cotton effect in the ORD spectrum would be related to the stereochemistry at the chiral centers. By comparing the experimental ORD curve with that of related compounds of known absolute configuration, the stereochemistry of this compound could be determined. rsc.orgrsc.org
Computational and Theoretical Investigations of 1 3 Methylcyclohexyl Piperidin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate electronic properties of 1-(3-methylcyclohexyl)piperidin-3-ol. These methods allow for a detailed exploration of the molecule's geometry, energy, and the distribution of its electrons, which collectively dictate its reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and its energetic properties. For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to find the optimized molecular geometry that corresponds to the lowest energy state. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The optimization would account for the various stereoisomers of this compound, arising from the chiral centers at the 3-position of the piperidine (B6355638) ring and the 3-position of the methylcyclohexyl group, as well as the cis/trans isomerism of the substituted cyclohexane (B81311) ring. The calculated total energy for each optimized isomer allows for a comparison of their relative stabilities.
Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound using DFT
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (hydroxyl) | 1.42 Å |
| C-N (piperidine) | 1.47 Å | |
| C-C (cyclohexane) | 1.54 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-N-C (piperidine) | 112.0° | |
| Dihedral Angle | H-O-C-C | 180.0° (anti) |
Note: The values in this table are illustrative and represent typical data that would be generated from a DFT calculation.
The electronic reactivity of this compound can be effectively understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the carbon skeleton.
A Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution across the molecule, providing insights into the partial positive and negative charges on each atom. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | -1.2 eV |
Note: These values are hypothetical and serve to illustrate the type of data obtained from a HOMO-LUMO analysis.
Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the ¹H and ¹³C chemical shifts for all possible isomers and conformers, a theoretical spectrum can be generated and compared with experimental data to confirm the correct structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
Table 3: Exemplary Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH (piperidine) | 68.5 |
| C-N (adjacent to N) | 55.2 |
| C-CH₃ (cyclohexane) | 33.1 |
| -CH₃ | 22.4 |
Note: The chemical shifts presented are for illustrative purposes and would vary depending on the specific isomer and conformer.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cyclohexane and piperidine rings in this compound gives rise to a complex conformational landscape. Understanding the various stable conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.
Due to the large number of possible conformations, an initial exploration is often performed using less computationally expensive methods like molecular mechanics or semi-empirical calculations. These methods employ simplified energy expressions, or force fields, to rapidly evaluate the energies of thousands of different conformations. This conformational search helps to identify a set of low-energy conformers that are likely to be significantly populated at room temperature. The chair conformation is generally the most stable for six-membered rings like cyclohexane and piperidine.
Following the initial conformational search, the identified low-energy conformers are subjected to more accurate, but computationally intensive, ab initio or DFT calculations. These higher-level methods provide a more reliable ranking of the conformational energies and the geometric details of each conformer.
By systematically varying key dihedral angles and calculating the energy at each point, a potential energy surface (PES) can be constructed. The PES provides a detailed map of the conformational space, showing the stable conformers as minima and the transition states between them as saddle points. This allows for the determination of the energy barriers to ring inversion and rotation around single bonds, providing a dynamic picture of the molecule's flexibility.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules.
Simulation of this compound in Solution
Ligand-Biomolecule Interaction Dynamics (Theoretical Modeling)
Theoretical modeling of ligand-biomolecule interactions is crucial for understanding the potential biological activity of a compound. Molecular dynamics simulations can be employed to study the stability of a ligand-protein complex and to analyze the interactions between the ligand and the amino acid residues of the binding site. nih.gov This type of analysis can elucidate the key interactions responsible for binding affinity and selectivity. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Methodologies)
Cheminformatics and QSAR modeling are essential for modern drug discovery and development, enabling the prediction of compound properties and activities from their chemical structures. rroij.com
Development of 3D Molecular Descriptors and Fingerprints
Three-dimensional (3D) molecular descriptors and fingerprints are numerical representations of a molecule's 3D structure. These descriptors go beyond 2D representations by capturing shape, volume, and surface properties. Shape-based 3D descriptors, such as the radius of gyration and shadow indices, have been shown to be better discriminators of off-target promiscuity than 2D descriptors. nih.gov For a molecule like this compound, 3D descriptors would be calculated from its lowest energy conformation. These descriptors can then be used in similarity searching, virtual screening, and the development of QSAR models. libretexts.org Molecular fingerprints, another key tool, encode structural features and can be used to quantify the similarity between molecules. libretexts.org
Virtual Screening Methodologies (Focus on computational aspects, not biological outcome)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rroij.com Structure-based virtual screening utilizes the 3D structure of the target to dock candidate ligands and score their potential binding affinity. rroij.combeilstein-journals.org Ligand-based virtual screening, on the other hand, uses the knowledge of known active molecules to identify others with similar properties. rroij.com The process often involves a multi-step filtration of compound databases, using physicochemical properties and docking scores to narrow down the candidates for further investigation.
In Silico Prediction of Molecular Properties (e.g., LogP, TPSA, Rotatable Bonds)
In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their drug-likeness. For analogs of this compound, several key properties have been computationally predicted. For instance, 1-(4-Methylcyclohexyl)piperidin-3-ol has a predicted XLogP3 value of 2.8. Other predicted properties for this analog and a related compound, 1-[(4-Methylcyclohexyl)methyl]piperidin-3-ol, are detailed in the table below. These properties include the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, all of which are important in determining a molecule's pharmacokinetic profile.
Table 1: Predicted Molecular Properties of this compound Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
|---|---|---|---|---|---|---|
| 1-(4-Methylcyclohexyl)piperidin-3-ol | C12H23NO | 197.32 | 2.8 | 1 | 2 | 1 |
| 1-[(4-Methylcyclohexyl)methyl]piperidin-3-ol | C13H25NO | 211.35 | 2.9 | 1 | 2 | 2 |
| 1-(3-Methoxy-5-methylcyclohexyl)piperidine | C13H25NO | 211.34 | 2.7 | 0 | 2 | 2 |
This data is based on computational predictions for analogous compounds and is intended for illustrative purposes. nih.govnih.gov
Reactivity Descriptors and Reaction Pathway Prediction
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netripublication.com By calculating the electron density of a system, DFT can provide a range of "reactivity descriptors" that help in predicting how and where a molecule is likely to react.
Fukui Functions:
The Fukui function is a key concept in conceptual DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the characterization of sites susceptible to different types of chemical attack:
Nucleophilic attack (f+) : Indicates the site most likely to accept an electron.
Electrophilic attack (f-) : Indicates the site most likely to donate an electron.
Radical attack (f0) : Indicates the site most susceptible to attack by a radical species.
Illustrative Fukui Function Indices for this compound
| Atom/Region in Molecule | Hypothetical f+ | Hypothetical f- | Predicted Reactivity |
|---|---|---|---|
| Piperidine Nitrogen (N) | Low | High | Site for electrophilic attack |
| Hydroxyl Oxygen (O) | Moderate | High | Site for electrophilic attack |
| Hydroxyl Hydrogen (H) | High | Low | Site for nucleophilic attack |
| Piperidine Carbon (C3) | Moderate | Moderate | Potential reaction site |
Molecular Electrostatic Potential (MEP) Maps:
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netscirp.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. scirp.org The different colors on an MEP map indicate regions of varying electrostatic potential:
Red : Regions of most negative electrostatic potential, rich in electrons, and therefore attractive to electrophiles. scirp.org
Blue : Regions of most positive electrostatic potential, electron-poor, and thus susceptible to nucleophilic attack. scirp.org
Green : Regions of neutral or near-zero potential. scirp.org
In the case of this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. scirp.orgnih.gov This visual information complements the quantitative data from Fukui functions, providing a comprehensive picture of the molecule's reactive surface. ripublication.com
To understand not just where a reaction occurs but how it occurs, computational chemists perform transition state analyses. A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating and characterizing the transition state is crucial for determining the reaction mechanism and calculating the activation energy, which governs the reaction rate.
For a reaction involving this compound, such as an N-alkylation or an O-acylation, computational methods can be used to model the entire reaction pathway. This involves:
Geometry Optimization : The structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations. peerj.com
Frequency Calculations : These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired species.
The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be predicted. mdpi.com
Illustrative Data from a Hypothetical Transition State Analysis for N-methylation
| Parameter | Value | Interpretation |
|---|---|---|
| Activation Energy (ΔE‡) | Hypothetical 15 kcal/mol | Energy barrier for the reaction to occur |
| Imaginary Frequency | Hypothetical -250 cm⁻¹ | Confirms the structure is a true transition state |
| Key Bond Distance (N-CH₃) | Hypothetical 2.1 Å | Shows the forming bond in the transition state |
Through these computational approaches, a detailed understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved, guiding further experimental studies and applications.
Molecular Interactions and Biochemical Transformations of 1 3 Methylcyclohexyl Piperidin 3 Ol in Vitro and Theoretical
Investigation of Molecular Recognition Principles and Ligand-Biomolecule Interactions
Detailed studies on the molecular recognition and binding of 1-(3-Methylcyclohexyl)piperidin-3-ol with specific biomolecular targets are not present in the current body of scientific literature.
Computational Modeling of Binding Modes (e.g., molecular docking, pharmacophore modeling)
No published research was found that details the use of computational methods like molecular docking or pharmacophore modeling to predict or analyze the binding modes of this compound with any biological target. While molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target, and pharmacophore modeling helps identify essential features for biological activity, these analyses have not been reported for this specific compound.
Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There is no available data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) that would characterize the thermodynamic and kinetic parameters of this compound binding to any macromolecule. ITC is used to measure the heat changes upon binding to determine affinity, stoichiometry, and enthalpy, while SPR monitors binding events in real-time to determine association and dissociation rate constants. wur.nlnih.govspringernature.comspringernature.com Such studies are crucial for a quantitative understanding of ligand-receptor interactions.
Hydrogen Bonding and Non-Covalent Interactions in Molecular Recognition
A specific analysis of the hydrogen bonds and other non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) that would govern the molecular recognition of this compound is not documented. The presence of a hydroxyl group and a piperidine (B6355638) nitrogen atom suggests the potential for hydrogen bond donor and acceptor capabilities, respectively, which are key in forming stable complexes with biological macromolecules. nih.govnih.gov However, without experimental or computational data, the specific interactions remain uncharacterized.
Enzymatic Transformations and Metabolic Pathway Elucidation (In Vitro Models)
The metabolic fate of this compound has not been elucidated in published in vitro studies.
Identification of Key Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, Epoxide Hydrolases)
No studies have identified the specific enzymes, such as Cytochrome P450 (CYP) isoforms or epoxide hydrolases, responsible for the biotransformation of this compound. nih.govclinpgx.orgnih.govresearchgate.net Research on other piperidine-containing compounds indicates that metabolism often occurs on the piperidine ring or its substituents, frequently mediated by CYP enzymes leading to oxidation or N-dealkylation. nih.govdoi.org However, the specific enzymes that might metabolize this compound have not been investigated.
Characterization of Metabolites and Transformation Products in Cell-Free Systems
There are no reports on the characterization of metabolites of this compound using in vitro systems like human liver microsomes or S9 fractions. bioivt.comnih.govdiva-portal.org Such studies are essential for identifying the chemical structures of metabolites formed through enzymatic reactions, which is a critical step in understanding the compound's metabolic profile.
Kinetic Studies of Enzymatic Reactions (In Vitro)
In the broader context of drug metabolism, piperidine rings can be subject to various enzymatic transformations, including oxidation, N-dealkylation, and ring-opening reactions, primarily mediated by cytochrome P450 (CYP) enzymes. The specific kinetics of these reactions (i.e., Michaelis-Menten constant, K_m, and maximum reaction velocity, V_max) would be highly dependent on the substituents on both the piperidine and cyclohexyl rings. For example, the presence and position of the methyl group on the cyclohexyl ring and the hydroxyl group on the piperidine ring would influence enzyme-substrate recognition and turnover rates.
Theoretical studies using Density Functional Theory (DFT) have been employed to explore the reaction mechanisms of piperidine with other molecules, calculating thermodynamic parameters like Gibbs free energy and activation energy to determine reaction feasibility. researchgate.net Such computational approaches could theoretically be applied to predict the enzymatic susceptibility of this compound, though specific studies have not yet been published.
Allosteric Modulation and Molecular Mechanisms at Receptors (Theoretical and Cell-Based Models)
Mechanistic Investigations of Receptor Binding and Activation at the Molecular Level
Specific mechanistic investigations into the receptor binding of this compound are not documented. However, computational modeling and structure-activity relationship (SAR) studies of analogous piperidine derivatives offer valuable insights.
Molecular modeling analyses of piperidine-based ligands for monoamine transporters have shown that substituents on the piperidine ring can create unfavorable interactions with the binding sites. nih.gov For these ligands, introducing a flexible linker between the piperidine ring and a polar group can improve activity by allowing the substituent to avoid these unfavorable interactions. nih.gov This suggests that the stereochemistry of the hydroxyl group at the 3-position and the methyl group on the cyclohexyl ring of this compound would be critical determinants of its binding affinity and selectivity for various receptors.
In studies of piperidine derivatives targeting sigma receptors, computational docking and molecular dynamics simulations have been used to elucidate the network of interactions within the receptor's binding pocket. nih.govnih.gov These studies highlight the importance of both hydrophobic and polar interactions in stabilizing the ligand-receptor complex. nih.gov For a compound like this compound, the methylcyclohexyl group would likely engage in hydrophobic interactions, while the piperidin-3-ol moiety could form hydrogen bonds with key amino acid residues in a receptor's active site.
A study on the enantiomers of the related compound, 1-(1-phenyl-3-methylcyclohexyl)piperidine, demonstrated significant differences in binding affinity for the phencyclidine (PCP) receptor, with the cis-isomer showing higher affinity than the trans-isomers. nih.gov This underscores the profound impact of stereoisomerism on receptor interaction, a principle that would undoubtedly apply to the different stereoisomers of this compound.
Signaling Pathway Modulation in In Vitro Cell Lines (without human data)
There is no specific data on the modulation of signaling pathways in non-human cell lines by this compound. However, studies on other piperidine derivatives provide examples of how this class of compounds can affect intracellular signaling.
For instance, piperine (B192125) has been shown to inhibit both canonical and non-canonical TGF-β signaling pathways in A549 lung cancer cells. nih.gov It has also been found to regulate the expression of inflammatory molecules and modulate ERK and p38 signaling pathways in head and neck cancer cell lines. nih.gov These effects are often a consequence of the compound binding to specific receptors or enzymes, thereby initiating a cascade of downstream events.
The potential for a piperidine derivative to act as an allosteric modulator could also lead to signaling pathway modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the response to the endogenous ligand. nih.govnih.gov This mechanism can lead to highly selective and pathway-biased signaling. preprints.org While not studied for this compound, this is a plausible mechanism of action for complex piperidine derivatives.
Membrane Interaction Studies and Permeation Mechanisms (Artificial Membrane Systems)
Direct studies on the membrane permeability of this compound using artificial membrane systems are not available. However, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict the passive diffusion of compounds across biological barriers like the gastrointestinal tract and the blood-brain barrier. ualberta.cataylorandfrancis.com
The permeability of a compound in the PAMPA model is highly correlated with its physicochemical properties, particularly its lipophilicity (logP) and pKa. ualberta.ca The piperidine skeleton is often incorporated into drug candidates to enhance membrane permeability. ajchem-a.com For this compound, the lipophilic 3-methylcyclohexyl group would be expected to favor partitioning into the lipid membrane, while the polar hydroxyl group and the basic nitrogen atom would influence its solubility and ionization state at different pH values.
Studies on a range of compounds, including piperidine derivatives, have established classification criteria for permeability based on the effective permeability coefficient (Pe) obtained from PAMPA assays. taylorandfrancis.com For example, compounds are often categorized as having high or low permeability, which can be predictive of their in vivo absorption. researchgate.netnih.gov The table below shows typical permeability classifications used in PAMPA studies.
| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm s⁻¹) | Predicted In Vivo Absorption |
| Low | < 2.0 | Poor to Moderate |
| Uncertain/Medium | 2.0 - 4.0 | Moderate to Good |
| High | > 4.0 | Good |
Note: The exact Pe thresholds can vary depending on the specific PAMPA model and validation standards used. taylorandfrancis.com
The permeability of this compound would likely be pH-dependent due to the ionizable nitrogen in the piperidine ring. At lower pH, the compound would be more protonated and thus more polar, potentially reducing its passive diffusion across the lipid membrane. Conversely, at higher pH, it would be more neutral and lipophilic, likely enhancing its permeability. ualberta.ca
Advanced Analytical Method Development for 1 3 Methylcyclohexyl Piperidin 3 Ol
Chromatographic Method Development for Purity and Quantitative Analysis
Chromatography is the cornerstone for the separation and analysis of pharmaceutical compounds. For 1-(3-Methylcyclohexyl)piperidin-3-ol, a compound lacking a strong chromophore, a combination of separation techniques and sensitive detection modes is required.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and quantification. Due to the compound's low UV absorbance, conventional UV-Vis detection can be challenging. Therefore, method development often focuses on alternative detection modes or derivatization strategies. A reversed-phase HPLC (RP-HPLC) method is generally preferred for its robustness and wide applicability.
A Quality-by-Design (QbD) approach can be employed to develop a robust HPLC method, systematically exploring variables like pH, temperature, and mobile phase composition to ensure optimal separation of the main compound from any impurities. nih.gov The method must be validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. longdom.org
Given the absence of a significant UV-absorbing moiety, detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are highly suitable. An HPLC-MS method, in particular, provides the dual benefit of universal detection and mass identification of impurities.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the piperidine (B6355638) nitrogen for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a narrow-bore column, conserving solvent. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Detector | Mass Spectrometer (MS) | Provides universal detection and structural information for impurity identification. |
| Injection Vol. | 2 µL | Standard volume to avoid column overloading. |
This table presents a hypothetical but scientifically-grounded HPLC method. Actual parameters would require empirical optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. researchgate.net For a polar molecule like this compound, direct analysis by GC can be problematic due to its low volatility and potential for peak tailing caused by the hydroxyl group. To overcome this, derivatization is a common and necessary step. oup.com
The hydroxyl group can be converted to a less polar, more volatile ether or ester. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. The resulting derivative exhibits improved chromatographic behavior.
Once derivatized, the sample is analyzed on a GC system equipped with a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The mass spectrometer detector provides high sensitivity and specificity, allowing for the identification of impurities based on their mass spectra and retention times. tandfonline.com The fragmentation pattern in the mass spectrum would be characteristic of the piperidine and cyclohexane (B81311) ring structures. researchgate.nethmdb.ca
Table 2: Typical GC-MS Method Parameters (Post-Derivatization)
| Parameter | Condition | Rationale |
| Derivatization | BSTFA with 1% TMCS in Pyridine (B92270), 60°C for 30 min | Silylates the hydroxyl group to increase volatility and improve peak shape. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good efficiency. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | Separates compounds based on boiling point. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 45-550 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
This table outlines a typical GC-MS method; specific conditions would be optimized during method development.
The structure of this compound contains at least three chiral centers, resulting in a mixture of multiple stereoisomers. The separation of these enantiomers and diastereomers is critical, as they can have different pharmacological properties. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, offering significant advantages over traditional normal-phase HPLC. selvita.comfagg.be
SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity. chromatographyonline.com This allows for faster separations, reduced backpressure, and quicker column equilibration compared to HPLC. selvita.com The use of CO2 also makes SFC a "greener" technology by reducing the consumption of toxic organic solvents. youtube.com
Method development for chiral SFC involves screening a variety of chiral stationary phases (CSPs), most commonly those based on immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. chromatographyonline.com A co-solvent, typically an alcohol like methanol (B129727) or ethanol, is added to the CO2 to modify the mobile phase strength and improve selectivity.
Table 3: Comparison of Preparative SFC and HPLC for Chiral Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (non-toxic, renewable) | Organic Solvents (e.g., Hexane, Isopropanol) |
| Analysis Time | Significantly shorter (3-5x faster) youtube.com | Longer |
| Solvent Consumption | Drastically reduced | High |
| Productivity | Higher throughput due to faster cycles and higher loading | Lower throughput |
| Column Equilibration | Very fast (minutes) | Slow (can be >30 minutes) |
| Environmental Impact | Low (Green Chemistry) | High (toxic solvent disposal) |
This table highlights the general advantages of SFC for chiral separations based on established principles. selvita.comyoutube.com
Capillary Electrophoresis (CE) Techniques for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of separation techniques known for extremely high efficiency and resolving power, making it ideal for separating closely related isomers. wikipedia.org Unlike chromatography, separation in CE is based on the differential migration of charged species in an electric field. wikipedia.org
For this compound, Capillary Zone Electrophoresis (CZE) would be the method of choice. To achieve separation, the analyte must be charged. This is readily accomplished by using a background electrolyte (BGE) with a pH below the pKa of the piperidine nitrogen, ensuring it is consistently protonated and positively charged.
To resolve the enantiomers, a chiral selector must be added to the BGE. Cyclodextrins are commonly used for this purpose. nih.govmdpi.com The chiral cavity of the cyclodextrin (B1172386) interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. The high efficiency of CE can potentially resolve all stereoisomers in a single run. mdpi.com
Table 4: Proposed Capillary Electrophoresis Method Parameters
| Parameter | Condition | Rationale |
| Capillary | Fused-Silica, 50 µm ID, 60 cm total length | Standard capillary dimensions for high-efficiency separations. |
| Background Electrolyte | 25 mM Phosphate Buffer, pH 2.5 | Low pH ensures the analyte is cationic for electrophoretic migration. |
| Chiral Selector | 10 mM α-Cyclodextrin nih.gov | Forms transient diastereomeric complexes with enantiomers, enabling separation. |
| Voltage | 25 kV | High voltage drives the separation and reduces analysis time. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (Pressure) injection, 50 mbar for 5s | Small, precise injection volume is critical for high resolution. |
| Detection | Diode Array Detector (DAD) at ~200 nm | Detection at low wavelengths is necessary due to the lack of a strong chromophore. |
This table represents a starting point for CE method development based on similar separations. nih.govmdpi.com
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, are indispensable for analyzing complex biological samples.
Understanding the metabolic fate of a new chemical entity is a critical step in its development. In vitro metabolism studies, typically using human liver microsomes, are performed to identify potential metabolic pathways. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for this analysis due to its exceptional sensitivity and specificity. researchgate.netnih.gov
In a typical experiment, this compound would be incubated with liver microsomes and cofactors (e.g., NADPH). The resulting mixture is then analyzed by LC-MS/MS. The LC component separates the parent compound from its metabolites, while the MS/MS detector identifies them. A high-resolution mass spectrometer (like a TOF or Orbitrap) can determine the elemental composition of metabolites from their accurate mass. nih.gov
Tandem MS (MS/MS) experiments are then performed, where the ion corresponding to a potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural information to confirm the site of metabolic modification. Common metabolic pathways for this compound would include oxidation (hydroxylation) on either the cyclohexane or piperidine ring, and potential N-oxidation or ring-opening via an iminium ion intermediate, a known bioactivation pathway for piperidine-containing structures. researchgate.netnih.gov
Table 5: Potential Phase I Metabolites of this compound and Their Detection by LC-MS
| Parent Compound m/z (M+H)⁺ | Metabolic Reaction | Metabolite m/z (M+H)⁺ | Mass Shift | Potential Site of Modification |
| 198.1852 | Hydroxylation | 214.1801 | +15.9949 | Cyclohexane ring |
| 198.1852 | Hydroxylation | 214.1801 | +15.9949 | Piperidine ring |
| 198.1852 | Dehydrogenation | 196.1696 | -2.0156 | Formation of iminium ion intermediate |
| 198.1852 | Dihydroxylation | 230.1750 | +31.9898 | Cyclohexane or Piperidine ring |
| 198.1852 | Ketone Formation | 212.1645 | +13.9793 | Oxidation of secondary alcohol |
This table lists hypothetical metabolites based on common biotransformations. Exact mass values are calculated for the specified elemental compositions.
GCxGC-MS for Comprehensive Characterization
Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) represents a powerful analytical technique for the in-depth characterization of complex samples. In the context of this compound, which can exist as multiple stereoisomers (cis and trans) due to the substituted cyclohexane ring, GCxGC-MS offers significantly enhanced separation capabilities compared to traditional one-dimensional GC-MS. shimadzu.commosh-moah.de This is particularly crucial when analyzing samples that may contain a mixture of these isomers, whose individual properties and toxicological profiles could differ.
The fundamental principle of GCxGC involves the use of two capillary columns with different stationary phase selectivities, connected in series by a modulator. The modulator traps fractions of the effluent from the first column and then re-injects them as sharp pulses into the second, faster-separating column. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. shimadzu.com The resulting contour plot provides a visual representation of the sample's complexity, with chemically related compounds often appearing in the same region of the chromatogram. mosh-moah.de
For the analysis of this compound, a typical GCxGC-MS setup might involve a non-polar first-dimension column and a polar second-dimension column. This configuration would separate the isomers based on their boiling points in the first dimension and their polarity in the second dimension, likely providing a clear separation of the cis and trans isomers, which may co-elute in a one-dimensional system. The high-resolution separation provided by GCxGC allows for the isolation of individual isomers even in complex matrices, enabling more accurate mass spectral identification and quantification. mdpi.comnih.gov
The mass spectrometer, typically a time-of-flight (TOF) instrument in GCxGC setups, provides the third dimension of data, offering mass spectra for each separated component. This allows for the positive identification of this compound and its isomers based on their fragmentation patterns. While predicted mass spectra for similar piperidine compounds are available and can serve as a guide, experimental data from a certified reference standard is essential for definitive identification. hmdb.ca
Key advantages of using GCxGC-MS for the characterization of this compound include:
Enhanced Peak Capacity and Resolution: Superior separation of isomers and other closely related compounds. shimadzu.com
Structured Chromatograms: The organized nature of the 2D plot can aid in the identification of unknown compounds based on their chemical class. mosh-moah.de
Increased Sensitivity: The modulation process leads to a reconcentration of the analytes, resulting in sharper and taller peaks.
The comprehensive nature of GCxGC-MS makes it an invaluable tool for the detailed characterization of novel compounds like this compound, ensuring a thorough understanding of its isomeric composition in various samples.
Development of Robust Analytical Standards for this compound and its Derivatives
The development and availability of robust, well-characterized analytical standards are fundamental for the accurate identification and quantification of this compound and its derivatives in forensic and research laboratories. nih.govresearchgate.net A certified reference material (CRM) provides a benchmark for analytical methods, ensuring that results are reliable, reproducible, and comparable across different laboratories and over time. researchgate.netnih.gov
The process of developing a new analytical standard, particularly for a novel compound, is a multi-step endeavor that begins with the synthesis of the target molecule. The synthesis of this compound would likely involve multi-step organic chemistry procedures to construct the piperidine and cyclohexane rings with the desired substitutions. mdpi.com Following synthesis, the compound must undergo rigorous purification to remove any starting materials, by-products, or isomeric impurities.
Once a highly pure material is obtained, its chemical structure and identity must be unequivocally confirmed. This comprehensive characterization typically involves a battery of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about functional groups and the electronic structure.
Purity Assessment: Typically performed using high-performance liquid chromatography (HPLC) or gas chromatography-flame ionization detection (GC-FID) to determine the purity of the standard.
For a standard to be considered robust, its stability under various storage conditions (e.g., temperature, light exposure) must also be evaluated over time. scribd.comresearchgate.net This ensures that the integrity of the standard is maintained from its production to its use in an analytical laboratory.
The challenges in developing standards for new compounds are numerous. The synthesis can be complex, and the isolation and purification of specific isomers of this compound would require specialized chromatographic techniques. nih.govclinicallab.com Furthermore, the entire process of synthesis, characterization, and stability testing must be conducted under a stringent quality management system, such as ISO 17034, to ensure the certified value and its associated uncertainty are reliable. lgcstandards.com
The table below outlines the key validation parameters that would need to be assessed for an analytical method using the newly developed standard for this compound, in line with forensic toxicology guidelines. semanticscholar.org
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |
| Calibration Model | Establishes the relationship between the concentration of the analyte and the instrumental response. |
| Accuracy | The closeness of the measured value to the true value, determined using the certified reference material. |
| Precision | The degree of agreement among a series of measurements of the same sample (repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | The chemical stability of the analyte in the matrix under specific conditions for specific time intervals. |
Without such a well-characterized standard, the identification of this compound would be considered tentative, and the accuracy of any quantitative measurements would be unknown. caymanchem.com
Chemical Reactivity and Derivatization Chemistry of 1 3 Methylcyclohexyl Piperidin 3 Ol
Reaction Mechanisms Involving the Piperidin-3-ol Functionality
The reactivity of the piperidin-3-ol core is primarily centered around the nucleophilic and basic nature of the nitrogen atom and the nucleophilic and electrophilic potential of the hydroxyl group.
The hydroxyl group at the C3 position of the piperidine (B6355638) ring is a key functional handle for derivatization. Its reactivity can be harnessed in both nucleophilic and electrophilic contexts.
Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. libretexts.org This allows it to attack a variety of electrophiles. The protonation state significantly impacts its nucleophilicity; the deprotonated alkoxide form is a much stronger nucleophile than the neutral hydroxyl group. libretexts.org Common reactions involving the hydroxyl group as a nucleophile include:
Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., using sodium hydride to form the alkoxide) yields the corresponding ether.
Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents) produces esters. This transformation is often used to create prodrugs or modify the lipophilicity of a molecule. ajchem-a.com
O-Alkylation and O-Arylation: These reactions can be catalyzed by transition metals to form more complex ether linkages.
The hydroxyl group's nucleophilicity is influenced by the steric environment and the electronic properties of the rest of the molecule. The presence of the bulky 3-methylcyclohexyl group on the nitrogen might sterically hinder the approach of very large electrophiles to the C3-hydroxyl.
Electrophilic Reactivity: The hydroxyl group can be converted into a good leaving group, transforming the C3 carbon into an electrophilic center susceptible to nucleophilic substitution. This is typically achieved by:
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+), which can leave as a water molecule.
Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) converts the hydroxyl into a sulfonate ester (tosylate, mesylate). These are excellent leaving groups.
Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide.
Once activated, the C3 position can be attacked by a wide range of nucleophiles, enabling the introduction of various functional groups such as azides, cyanides, thiols, and amines.
The nitrogen atom in the 1-(3-methylcyclohexyl)piperidin-3-ol is a tertiary amine, which defines its fundamental chemical properties as a base and a nucleophile. ijnrd.org
Basicity and Nucleophilicity: Like most aliphatic amines, the piperidine nitrogen is basic and can be readily protonated by acids to form a piperidinium (B107235) salt. It is also a potent nucleophile, capable of reacting with a wide array of electrophiles. libretexts.org Key reactions include:
N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or m-CPBA can form the corresponding N-oxide.
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This transformation alters the electronic properties and steric bulk around the nitrogen.
The nucleophilicity of the nitrogen is generally high but can be sterically hindered by the attached 3-methylcyclohexyl group. This steric hindrance can influence the rate of reaction with bulky electrophiles. ijnrd.org
Stereochemical Control and Diastereoselectivity in Reactions of this compound
The structure of this compound contains multiple stereocenters: one at C3 of the piperidine ring and two in the 3-methylcyclohexyl ring (C1' and C3'). This inherent chirality means the molecule exists as a mixture of diastereomers and enantiomers. The stereochemistry of the starting material can exert significant control over the outcome of subsequent reactions, a phenomenon known as diastereoselectivity.
For example, in reactions involving the C3-hydroxyl group or adjacent positions, the existing stereocenters will influence the trajectory of incoming reagents. The bulky N-cyclohexyl substituent and the C3-hydroxyl group will preferentially occupy equatorial positions in the most stable chair conformation of the piperidine ring. This conformational preference can lead to one face of the ring being more sterically accessible than the other, resulting in diastereoselective addition or substitution reactions. rsc.org
The synthesis of specific diastereomers of substituted piperidin-3-ols often relies on stereoselective methods. nih.govresearchgate.net For instance, the reduction of a corresponding piperidin-3-one (B1582230) precursor can be controlled to favor either the cis or trans alcohol depending on the choice of reducing agent and reaction conditions. nih.gov Similarly, reactions that create new stereocenters, such as the alkylation of an enolate derived from a related piperidinone, can be directed by chiral auxiliaries or catalysts to yield products with high diastereomeric excess. youtube.com
Transformations of the Cyclohexyl Moiety and its Influence on Overall Reactivity
The 3-methylcyclohexyl group is not merely a passive substituent; it can undergo its own chemical transformations and significantly influences the reactivity of the piperidine portion of the molecule.
Transformations: The cyclohexyl ring, being an alkane, has relatively inert C-H bonds. However, these can be functionalized under specific conditions, such as radical reactions or directed C-H activation. researchgate.net For example, radical bromination could potentially introduce a bromine atom onto the cyclohexyl ring, which could then serve as a handle for further modifications. Oxidation could also transform the methyl group into a carboxylic acid or introduce a carbonyl group into the ring, although this would likely require harsh conditions that might also affect the piperidine ring.
Influence on Reactivity: The primary influence of the 3-methylcyclohexyl group is steric and electronic.
Steric Influence: As a bulky substituent on the nitrogen, it can hinder the approach of reagents to both the nitrogen atom and the adjacent C2/C6 positions of the piperidine ring. researchgate.net This steric bulk can affect reaction rates and selectivity.
Electronic Influence: The alkyl nature of the cyclohexyl group is electron-donating, which increases the basicity and nucleophilicity of the piperidine nitrogen compared to an N-aryl or N-acyl substituted piperidine. This electronic effect can also influence the stability of intermediates formed during reactions.
Ring Expansion and Contraction Reactions of Piperidine System
The six-membered piperidine ring system can be chemically transformed into smaller (pyrrolidine) or larger (azepane) heterocyclic rings. These ring expansion and contraction reactions are powerful tools for scaffold remodeling in organic synthesis.
Ring Contraction: The conversion of a piperidine to a pyrrolidine (B122466) often proceeds through the formation of an intermediate that facilitates the removal of one carbon atom from the ring.
Oxidative Rearrangement: One method involves the oxidative rearrangement of N-H piperidines using reagents like phenyliodine(III) diacetate (PIDA), which proceeds through an iminium ion intermediate that is trapped to yield a pyrrolidine derivative. dntb.gov.ua
Photomediated Contraction: Visible-light-mediated reactions, such as a Norrish Type II reaction of α-acylated piperidines, can lead to the formation of substituted cyclopentane (B165970) scaffolds, effectively contracting the ring. nih.gov
Deconstructive Bromination: N-benzoyl piperidines can undergo silver-mediated deconstructive bromination followed by intramolecular C-N bond formation to furnish N-benzoyl pyrrolidines. nih.gov
Ring Expansion: The expansion of a piperidine ring to an azepane (a seven-membered ring) can be achieved through various rearrangement strategies.
Tiffeneau-Demjanov type reactions: While classic examples involve carbocycles, analogous strategies can be applied to heterocycles.
Palladium-Catalyzed Rearrangements: Methodologies have been developed for the two-carbon ring expansion of 2-vinyl piperidines to azocanes, demonstrating the feasibility of such transformations under mild conditions. chemrxiv.org
Stereoselective Expansion: Specific methods allow for the stereoselective and regioselective expansion of piperidines to azepane derivatives, which is crucial for building complex molecular architectures. rsc.org
Applying these principles to this compound would first require functionalization of the piperidine ring (e.g., at C2) to install the necessary groups to initiate the rearrangement cascade.
Application of this compound as a Synthetic Intermediate or Building Block in Organic Synthesis
The 3-substituted piperidine motif is a prevalent core structure in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.netresearchgate.net The presence of both a hydroxyl group and a modifiable tertiary amine makes this compound a valuable and versatile building block for the synthesis of more complex molecules. mdpi.com
The different reactive sites on the molecule can be addressed sequentially to build molecular complexity. For example, the hydroxyl group could be protected, followed by a reaction involving the piperidine ring, and then deprotection and further derivatization of the hydroxyl group.
Potential Synthetic Applications:
Precursor for Analog Libraries: The compound can serve as a scaffold to generate a library of derivatives by reacting the hydroxyl and amino functionalities with a diverse set of reagents. This is a common strategy in medicinal chemistry to explore structure-activity relationships. ajchem-a.comnih.gov
Synthesis of Rigid Scaffolds: The hydroxyl and nitrogen groups can be used as anchor points to construct bicyclic systems, such as quinolizidines or indolizidines, which are common in alkaloid natural products. nih.gov
Intermediate for Bioactive Molecules: Many potent therapeutic agents, including NK1 receptor antagonists, contain a 2-aryl-substituted-piperidin-3-ol core. researchgate.net While this specific molecule is not 2-aryl substituted, it could be a precursor to such compounds through C-H activation or other functionalization strategies at the C2 position. The 3-piperidinol structure is a key pharmacophore that can be elaborated upon to target a range of biological receptors. acs.org
The table below summarizes potential transformations and the resulting functional groups that can be introduced onto the this compound scaffold.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| C3-Hydroxyl | Etherification | NaH, R-X | Ether (O-R) |
| C3-Hydroxyl | Esterification | Acyl Chloride, Pyridine | Ester (O-C(O)R) |
| C3-Hydroxyl | Oxidation | PCC, DMP | Ketone |
| Piperidine-N | Quaternization | CH₃I | Quaternary Ammonium Salt |
| Piperidine-N | N-Oxidation | H₂O₂, m-CPBA | N-Oxide |
| C2/C6 Position | α-Functionalization | n-BuLi/TMEDA, Electrophile | Alkylated/Arylated Piperidine |
| Piperidine Ring | Ring Contraction | PIDA (on N-H analog) | Pyrrolidine Derivative |
| Piperidine Ring | Ring Expansion | Tiffeneau-Demjanov type | Azepane Derivative |
Q & A
Q. What are the standard synthetic routes for 1-(3-Methylcyclohexyl)piperidin-3-ol, and how can stereochemistry be controlled?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 3-methylcyclohexanol with a halogenating agent (e.g., PCl₃) to form 3-methylcyclohexyl chloride.
- Step 2: Couple with piperidin-3-ol via a nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Stereochemical control: Use chiral catalysts (e.g., BINAP ligands) or chiral starting materials to favor enantioselective formation. Confirm stereochemistry via X-ray crystallography or chiral HPLC .
Q. How is the purity and structural identity of this compound validated in research settings?
Methodological Answer:
- Purity: Assess via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and Karl Fischer titration for moisture content .
- Structural confirmation: Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., hydroxyl, piperidine ring). Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: -20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Handling: Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers determine the crystalline forms of this compound, and why does polymorphism matter?
Methodological Answer:
- Polymorphism screening: Perform solvent recrystallization (e.g., ethanol, acetone) and analyze via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
- Biological relevance: Different crystalline forms may alter solubility, bioavailability, and pharmacokinetics. For example, metastable forms might enhance dissolution rates for in vivo studies .
Q. How should contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Triangulation: Validate results across multiple assays (e.g., radioligand binding, functional cAMP assays) and cell lines.
- Data normalization: Account for batch-to-batch variability in compound purity and cell passage numbers. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies are effective for predicting and validating metabolic pathways of this compound?
Methodological Answer:
- In silico prediction: Use tools like PISTACHIO or Reaxys to model Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
- In vitro validation: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with in vivo samples (plasma, urine) from animal studies .
Q. How can researchers optimize the selectivity of this compound for specific receptor targets?
Methodological Answer:
- Structure-activity relationship (SAR): Synthesize analogs with modifications to the cyclohexyl or piperidine moieties. Test binding affinity against off-target receptors (e.g., sigma-1, NMDA).
- Computational docking: Use Schrödinger Suite or AutoDock to predict binding poses and refine substituent groups for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
